molecular formula C24H20ClN5O3S B2519819 N-(3-CHLORO-4-METHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872197-35-8

N-(3-CHLORO-4-METHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Katalognummer: B2519819
CAS-Nummer: 872197-35-8
Molekulargewicht: 493.97
InChI-Schlüssel: GQQGPZUMHTWASD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-4-methoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic heterocyclic compound featuring a [1,2,3]triazolo[1,5-a]quinazoline core. This structure is substituted with a 3-chloro-4-methoxyphenyl group at the 5-position and a 3,4-dimethylbenzenesulfonyl moiety at the 3-position.

Eigenschaften

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3S/c1-14-8-10-17(12-15(14)2)34(31,32)24-23-27-22(26-16-9-11-21(33-3)19(25)13-16)18-6-4-5-7-20(18)30(23)29-28-24/h4-13H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQGPZUMHTWASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-Chloro-4-methoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazoline core fused with a triazole ring and various substituents that enhance its biological activity. The presence of the 3-chloro-4-methoxyphenyl and 3,4-dimethylbenzenesulfonyl groups are critical for its interaction with biological targets.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that quinazolinone derivatives displayed potent antiproliferative effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC50 values in the low micromolar range .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A6HT-2912

These findings suggest that modifications in the structure can enhance or diminish the cytotoxicity of quinazoline derivatives.

The mechanism underlying the biological activity of this compound may involve the inhibition of specific kinases. Quinazoline derivatives have been shown to bind to various kinases, which play crucial roles in cell signaling pathways related to cancer progression. For example, certain derivatives demonstrated binding affinities comparable to known kinase inhibitors like Staurosporine .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activity:

  • Cytotoxic Evaluation : In a recent study involving 16 new quinazoline derivatives, several compounds exhibited moderate inhibitory effects on cell growth in low micromolar ranges. Notably, phenyl-substituted compounds showed enhanced activity compared to those with larger substituents .
  • Antibacterial and Antifungal Activities : Quinazolines have also been reported to possess antibacterial and antifungal properties. For instance, thiazole-containing quinazolines were evaluated for their antibacterial effects against several strains of bacteria and fungi .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with two primary classes:

[1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a–c): These derivatives, such as 2-(amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a), were evaluated by the National Cancer Institute (NCI) for anticancer activity. Compound 6a demonstrated marginal activity against the Renal Cancer UO-31 cell line (Growth Percentage [GP] = 81.85%; mean growth = 100.20%), suggesting weak cytostatic effects .

Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., 4i, 5n, 5o): These bioisosteres exhibit enhanced anticancer activity compared to aryl-fused triazoloquinazolines.

Key Differentiators

  • In contrast, thieno-fused pyrimidines offer improved solubility and electronic properties due to sulfur incorporation, which may explain their higher activity .
  • Substituent Effects: The 3-chloro-4-methoxyphenyl group may confer steric bulk and electron-withdrawing effects, while the 3,4-dimethylbenzenesulfonyl moiety could modulate pharmacokinetics (e.g., metabolic stability). These substituents differ from the malononitrile group in 6a, which likely impacts target selectivity .

Data Table: Comparative Analysis of Triazoloquinazoline Derivatives

Compound Name/Structure Core Structure Substituents Anticancer Activity (GP/Mean Growth) Source
Target Compound [1,2,3]Triazolo[1,5-a]quinazoline 3-(3,4-dimethylbenzenesulfonyl), 5-(3-chloro-4-methoxyphenyl) Not tested N/A
2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a) [1,2,3]Triazolo[1,5-a]quinazoline 3-aminomethylene-malononitrile GP = 81.85% (UO-31); Mean growth = 100.20% NCI Screening
Thieno[2,3-e]triazolo[1,5-a]pyrimidines (4i, 5n, 5o) Thieno-fused triazolopyrimidine Varied sulfonyl/alkyl groups Higher activity (qualitative) NCI Screening

Research Findings and Implications

  • Activity Trends: The thieno-fused triazolopyrimidines consistently outperform aryl-fused triazoloquinazolines in anticancer assays, likely due to enhanced binding to kinase domains or improved cellular uptake .
  • The 3,4-dimethylbenzenesulfonyl group may improve metabolic stability compared to malononitrile derivatives but could reduce target affinity due to steric hindrance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.